molecular formula C10H11ClO3 B7810388 3-Ethoxy-4-methoxybenzoyl chloride CAS No. 82613-08-9

3-Ethoxy-4-methoxybenzoyl chloride

Cat. No.: B7810388
CAS No.: 82613-08-9
M. Wt: 214.64 g/mol
InChI Key: FVPSRCQVHSLSOT-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoyl chloride, featuring an ethoxy group at the 3-position and a methoxy group at the 4-position on the benzene ring. This compound is primarily used in organic synthesis and research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxy-4-methoxybenzoyl chloride can be synthesized through the chlorination of 3-ethoxy-4-methoxybenzoic acid. The reaction typically involves treating the acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl2) in the presence of a suitable solvent such as dichloromethane or benzene at temperatures ranging from 0°C to 20°C for about 1.5 hours.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-methoxybenzoyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

  • Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 3-Ethoxy-4-methoxybenzoic acid or its esters.

  • Reduction: Corresponding alcohols or other reduced derivatives.

  • Substitution: Amides, esters, or thioesters, depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-4-methoxybenzoyl chloride is widely used in scientific research due to its reactivity and versatility:

  • Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is employed in the development of new drugs and therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Ethoxy-4-methoxybenzoyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved vary depending on the application, but generally, the compound interacts with functional groups such as hydroxyl, amino, and thiol groups.

Comparison with Similar Compounds

  • 3-Methoxybenzoyl chloride

  • 4-Methoxybenzoyl chloride

  • 3-Ethoxybenzoyl chloride

  • 4-Ethoxybenzoyl chloride

Properties

IUPAC Name

3-ethoxy-4-methoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPSRCQVHSLSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10664470
Record name 3-Ethoxy-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82613-08-9
Record name 3-Ethoxy-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-ethoxy-4-methoxybenzoic acid (5 g, 25.5 mmol) was added to a solution of CH2Cl2 (40 mL) and benzene (20 mL) in a flame-dried 150 mL round bottom flask. Anhydrous DMF (9 drops) was added and the solution was cooled on ice. Oxalyl chloride (11 mL, 128 mmol) was added dropwise, and the reaction was then allowed to warm to RT. The reaction was stirred at RT for 90 minutes, then concentrated in vacuo yield an off-white solid. The solid was placed on a high-vacuum line for 2 hours, and then taken onto the next step without further characterization.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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